Multi-Target Neuropharmacology: Azepane-Containing Chromen-4-one vs. Morpholine and Piperidine Analogs
In a systematic series of 22 chromanone derivatives, the azepane-bearing compound 19 (6-(2-(azepan-1-yl)ethoxy)chroman-4-one) was the only representative that achieved balanced inhibition across human acetylcholinesterase (hAChE, IC₅₀ = 4.8 μM), butyrylcholinesterase (hBuChE, IC₅₀ = 13.7 μM), and monoamine oxidase-B (hMAO-B, IC₅₀ = 1.11 μM), along with high affinity for σ₁ (Ki = 42.8 nM) and σ₂ receptors (Ki = 191 nM) . Morpholine analogs (compounds 11–14) and piperidine analogs showed markedly weaker or imbalanced multi-target profiles [1]. This study directly attributes the balanced polypharmacology to the azepane moiety, as the chromanone core and linker length were held constant across subseries.
| Evidence Dimension | Multi-target inhibitory activity and sigma receptor affinity |
|---|---|
| Target Compound Data | Compound 19 (azepane-chromanone): hAChE IC₅₀ = 4.8 μM; hBuChE IC₅₀ = 13.7 μM; hMAO-B IC₅₀ = 1.11 μM; σ₁ Ki = 42.8 nM; σ₂ Ki = 191 nM |
| Comparator Or Baseline | Morpholine analog series (compounds 11-14): weak multi-target activity; Piperidine analogs: inferior balance of cholinesterase/MAO-B inhibition [1] |
| Quantified Difference | Compound 19 is the sole azepane-bearing member achieving balanced multi-target inhibition; morpholine and piperidine analogs fail to replicate this profile. |
| Conditions | In vitro enzymatic assays using recombinant human enzymes and radioligand binding assays for sigma receptors (ACS Pharmacol. Transl. Sci., 2022). |
Why This Matters
This direct comparator evidence demonstrates that azepane is not a generic 'bulky amine' but a pharmacophoric element required for balanced multi-target activity—a property critical for Alzheimer's drug discovery programs.
- [1] Keuler, T.; et al. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. ACS Pharmacol. Transl. Sci. 2022, 5(11), 1097–1108. View Source
